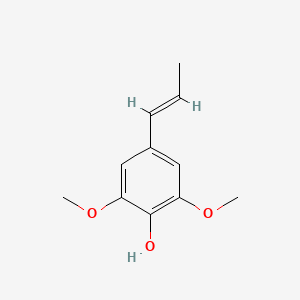

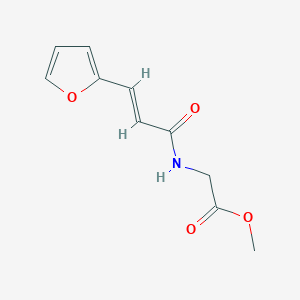

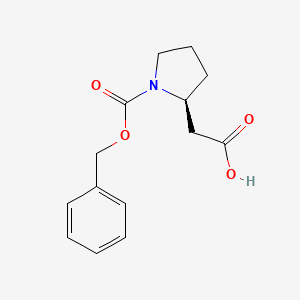

![molecular formula C31H31N5O6 B1600054 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine CAS No. 81352-25-2](/img/structure/B1600054.png)

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine

Übersicht

Beschreibung

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine (5-O-BMPPM-Adenosine) is a synthetic adenosine analogue that has been studied for its potential therapeutic applications. Adenosine is a naturally occurring purine nucleoside found in all living organisms, and it is an important component of the cellular energy metabolism. 5-O-BMPPM-Adenosine is a structural analogue of adenosine, and it has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities.

Wissenschaftliche Forschungsanwendungen

Oligonucleotide Synthesis

This compound is a key intermediate in the synthesis of oligonucleotides, which are short sequences of nucleic acids. Oligonucleotides are essential for various applications such as genetic testing, research, and as therapeutic agents. The protective groups in the compound prevent unwanted reactions during the synthesis process, ensuring the production of accurate and high-fidelity oligonucleotides .

Gene Therapy

In gene therapy research, modified adenosines like this one are used to create synthetic gene constructs. These constructs can be introduced into cells to correct genetic disorders or to fight diseases like cancer by targeting specific genes for therapy .

Molecular Probes

The compound’s unique structure allows it to be used as a molecular probe. Researchers can attach fluorescent tags to the molecule, making it a powerful tool for tracking and visualizing biological processes in real-time within cells .

Antiviral Research

Modified adenosines are often used in the development of antiviral drugs. They can act as analogs that inhibit viral replication by incorporating themselves into viral DNA or RNA, thereby halting the spread of the virus within the host .

Pharmacology

In pharmacological research, this compound can be used to study adenosine receptors and their role in various physiological processes. It can help in the development of drugs that target these receptors to treat conditions like arrhythmias, pain, and inflammation .

Diagnostic Assays

Due to its specificity and ability to bind to certain proteins or enzymes, this compound can be used in diagnostic assays. It can serve as a marker or a reagent in tests that detect diseases or measure the levels of specific biomolecules .

Epigenetics

Researchers use modified adenosines to study epigenetic modifications, such as DNA methylation patterns. These studies are crucial for understanding gene expression regulation and the development of epigenetic drugs .

Nanotechnology

The compound’s structure allows it to be used in nanotechnology applications, particularly in the design of nanocarriers for drug delivery. Its ability to be modified makes it a candidate for creating nanoparticles that can carry therapeutic agents to specific cells or tissues .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as purine nucleoside analogs, have broad antitumor activity targeting indolent lymphoid malignancies .

Mode of Action

Purine nucleoside analogs, which are structurally similar, are known to inhibit dna synthesis and induce apoptosis .

Pharmacokinetics

It is known that similar compounds can be used for isolation impurities in preparative separation and are suitable for pharmacokinetics .

Action Environment

These analogs are known to have broad antitumor activity, inhibit DNA synthesis, and induce apoptosis

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(37)27(38)30(42-24)36-18-35-25-28(32)33-17-34-29(25)36/h3-15,17-18,24,26-27,30,37-38H,16H2,1-2H3,(H2,32,33,34)/t24-,26-,27-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQFCLKBHJBRTB-BQOYKFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449458 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine | |

CAS RN |

81352-25-2 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

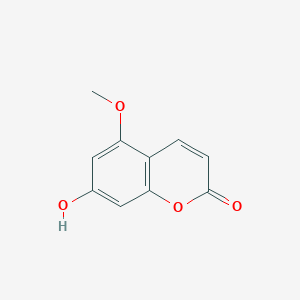

![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

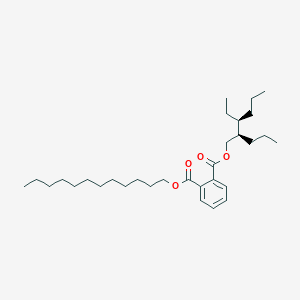

![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)